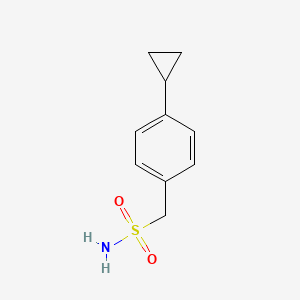

(4-Cyclopropylphenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

(4-cyclopropylphenyl)methanesulfonamide |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H2,11,12,13) |

InChI Key |

YNHMHAWSFSXTOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 Cyclopropylphenyl Methanesulfonamide Derivatives

Established Synthetic Routes to (4-Cyclopropylphenyl)methanesulfonamide

The traditional and most common approach to synthesizing this compound involves a multi-step process. This pathway begins with the synthesis of a key electrophilic intermediate, (4-cyclopropylphenyl)methanesulfonyl chloride, which is then reacted with an amine source to form the final sulfonamide product.

Synthesis of Key Intermediates (e.g., (4-cyclopropylphenyl)methanesulfonyl chloride)

The preparation of (4-cyclopropylphenyl)methanesulfonyl chloride is a pivotal step in the synthesis of the target sulfonamide. A common route to this intermediate begins with a commercially available starting material, such as 4-cyclopropylbenzyl alcohol or 4-cyclopropylbenzyl chloride.

A plausible and frequently employed synthetic sequence is outlined below:

Halogenation of the Benzylic Alcohol (if starting from the alcohol): 4-Cyclopropylbenzyl alcohol can be converted to 4-cyclopropylbenzyl chloride. This transformation can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Formation of the Thiol: The resulting 4-cyclopropylbenzyl chloride is then converted to the corresponding thiol, (4-cyclopropylphenyl)methanethiol. A common method for this conversion is the reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction with thiourea forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.

Oxidative Chlorination to the Sulfonyl Chloride: The final step in the synthesis of the key intermediate is the oxidative chlorination of (4-cyclopropylphenyl)methanethiol. This transformation is typically achieved by treating the thiol with an oxidizing agent in the presence of a chloride source. A variety of reagents can be employed for this purpose, including chlorine gas in an aqueous medium, or a combination of an oxidizing agent like hydrogen peroxide with a chlorinating agent. organic-chemistry.org Milder and more recent methods utilize reagents such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of acid. organic-chemistry.org The general reaction is as follows:

R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl

Where R is the (4-cyclopropylphenyl)methyl group.

An alternative pathway to the sulfonyl chloride involves the direct sulfonation of 4-cyclopropyltoluene, followed by chlorination, though this can sometimes lead to issues with regioselectivity.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Key Role in Synthesis |

| 4-Cyclopropylbenzyl alcohol | C₁₀H₁₂O | Starting material for the synthesis of the benzyl (B1604629) chloride. |

| 4-Cyclopropylbenzyl chloride | C₁₀H₁₁Cl | Precursor to the corresponding thiol. |

| (4-Cyclopropylphenyl)methanethiol | C₁₀H₁₂S | Intermediate that is oxidized to the sulfonyl chloride. |

| (4-Cyclopropylphenyl)methanesulfonyl chloride | C₁₀H₁₁ClO₂S | The key electrophilic intermediate for sulfonamide bond formation. |

Sulfonamide Bond Formation Reactions

With the key intermediate, (4-cyclopropylphenyl)methanesulfonyl chloride, in hand, the final step is the formation of the sulfonamide bond. This is a well-established and generally high-yielding reaction. It involves the reaction of the sulfonyl chloride with a suitable amine source.

For the synthesis of the parent compound, this compound, the sulfonyl chloride is reacted with ammonia (B1221849). This is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in an inert solvent, or by using a solution of ammonia in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF). A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

The general reaction is as follows:

R-SO₂Cl + 2NH₃ → R-SO₂NH₂ + NH₄Cl

Where R is the (4-cyclopropylphenyl)methyl group.

For the synthesis of N-substituted derivatives, a primary or secondary amine is used in place of ammonia. The reaction conditions are similar, employing an inert solvent and a base to scavenge the HCl produced.

Novel Synthetic Strategies for Cyclopropyl-Containing Arylmethanesulfonamides

While the established routes are reliable, there is ongoing research into developing more efficient, atom-economical, and stereoselective methods for the synthesis of cyclopropyl-containing arylmethanesulfonamides.

Development of Efficient Coupling Reactions

Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing cyclopropyl-containing arylmethanesulfonamides, palladium-catalyzed cross-coupling reactions are particularly relevant for the formation of the cyclopropyl-aryl bond. nih.govmdpi.com

For instance, a Suzuki-Miyaura coupling reaction can be employed to couple an aryl halide (e.g., a brominated benzyl alcohol derivative) with a cyclopropylboronic acid or a cyclopropylboronate ester. This approach allows for the introduction of the cyclopropyl (B3062369) group at a late stage in the synthesis, which can be advantageous for creating a library of analogs. mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropylarene Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Aryl halide + Cyclopropylboronic acid/ester | Pd(OAc)₂, SPhos |

| Negishi Coupling | Aryl halide + Cyclopropylzinc reagent | Pd(dba)₂, SPhos |

| Stille Coupling | Aryl halide + Cyclopropyltin reagent | Pd(PPh₃)₄ |

These coupling reactions offer mild reaction conditions and a broad functional group tolerance, making them attractive alternatives to traditional methods that may require harsh conditions.

Stereoselective Synthesis of Cyclopropyl-Substituted Precursors

The cyclopropyl group can possess stereocenters, and the stereochemistry of this moiety can have a significant impact on the biological activity of the final molecule. Therefore, the development of stereoselective methods for the synthesis of cyclopropyl-substituted precursors is of great importance.

Several catalytic asymmetric cyclopropanation reactions have been developed. These methods often involve the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral transition metal catalyst. For example, the cyclopropanation of styrene (B11656) derivatives with diazoacetates can be catalyzed by chiral cobalt or rhodium complexes to yield enantiomerically enriched cyclopropanes. oup.comnih.gov

Furthermore, biocatalytic approaches using engineered enzymes are emerging as powerful tools for stereoselective cyclopropanation. acs.org These methods can offer high enantioselectivity and operate under mild, environmentally friendly conditions.

Preparation of Structural Analogs and Bioisosteric Derivatives

To explore the structure-activity relationship (SAR) of this compound, the synthesis of structural analogs and bioisosteric derivatives is crucial.

Structural analogs can be prepared by modifying the aromatic ring with different substituents or by altering the length of the alkyl chain connecting the phenyl ring to the sulfonamide group. These modifications can be achieved by starting with appropriately substituted precursors.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. The sulfonamide group is a common target for bioisosteric replacement. tandfonline.comresearchgate.netu-tokyo.ac.jp

Table 3: Common Bioisosteres for the Sulfonamide Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Sulfonamide (-SO₂NH₂) | Carboxamide (-CONH₂) | Similar hydrogen bonding capabilities. |

| Sulfonamide (-SO₂NH₂) | Reverse Sulfonamide (-NHSO₂-) | Alters the directionality of hydrogen bonding. |

| Sulfonamide (-SO₂NH₂) | Sulfoximine (-S(O)(NH)R) | Modulates acidity and lipophilicity. |

| Sulfonamide (-SO₂NH₂) | N-Acylsulfonamide (-SO₂NHCOR) | Increases acidity and introduces additional interaction points. |

The synthesis of these bioisosteric derivatives would involve modifying the synthetic route to incorporate the desired functional group. For example, to synthesize the carboxamide bioisostere, one would start with 4-cyclopropylbenzoic acid, convert it to the corresponding acid chloride, and then react it with ammonia.

Modifications on the Phenyl Ring System

Modifications to the phenyl ring of this compound are primarily achieved by utilizing appropriately substituted 4-cyclopropylanilines as starting materials. This approach allows for the introduction of a wide array of substituents onto the aromatic ring, thereby enabling a thorough investigation of how these changes affect the biological activity of the resulting molecules.

The synthesis of substituted 4-cyclopropylanilines can be accomplished through various established organic chemistry methods. Once the desired substituted aniline (B41778) is obtained, it can be reacted with methanesulfonyl chloride to afford the corresponding N-(substituted-4-cyclopropylphenyl)methanesulfonamide derivative. For instance, the introduction of halogen atoms, alkyl groups, or alkoxy groups to the phenyl ring can systematically alter the electronic and steric properties of the molecule.

While specific examples directly pertaining to the this compound scaffold are not extensively detailed in readily available literature, the general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on aniline derivatives are well-established and can be applied to generate a diverse library of analogues.

Table 1: Representative Examples of Phenyl Ring Modifications

| Substituent (R) | Starting Material | Product |

| H | 4-Cyclopropylaniline | N-(4-Cyclopropylphenyl)methanesulfonamide |

| 2-Methyl | 2-Methyl-4-cyclopropylaniline | N-(2-Methyl-4-cyclopropylphenyl)methanesulfonamide |

| 3-Chloro | 3-Chloro-4-cyclopropylaniline | N-(3-Chloro-4-cyclopropylphenyl)methanesulfonamide |

| 2,6-Difluoro | 2,6-Difluoro-4-cyclopropylaniline | N-(2,6-Difluoro-4-cyclopropylphenyl)methanesulfonamide |

Variations of the Sulfonamide Moiety

A common modification is the N-alkylation of the sulfonamide nitrogen. This can be achieved by treating N-(4-cyclopropylphenyl)methanesulfonamide with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, thus converting the secondary sulfonamide into a tertiary sulfonamide. A variety of alkyl groups (e.g., methyl, ethyl, benzyl) can be introduced through this method, leading to a range of N-substituted derivatives. nsf.gov

Another approach to modifying the sulfonamide moiety is through the formation of N-sulfonylformamidines. This can be accomplished by reacting the sulfonamide with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net This transformation alters the electronic properties and hydrogen bonding pattern of the sulfonamide group.

Table 2: Examples of Sulfonamide Moiety Variations

| Modification | Reagents and Conditions | Product |

| N-Methylation | Methyl iodide, Base (e.g., K2CO3) | N-Methyl-N-(4-cyclopropylphenyl)methanesulfonamide |

| N-Benzylation | Benzyl bromide, Base (e.g., NaOH) | N-Benzyl-N-(4-cyclopropylphenyl)methanesulfonamide |

| N-Sulfonylformamidine formation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N'-((4-Cyclopropylphenyl)sulfonyl)-N,N-dimethylformamidine |

Incorporation into Hybrid Molecular Scaffolds

The this compound scaffold can be incorporated into more complex molecular architectures to create hybrid molecules. This strategy aims to combine the pharmacophoric features of the sulfonamide moiety with those of other biologically active scaffolds, potentially leading to compounds with novel or enhanced therapeutic properties.

One approach involves linking the this compound core to heterocyclic systems. For example, the synthesis of hybrid molecules combining a sulfonamide with a thiazole (B1198619) ring has been reported. nih.gov This can be achieved by preparing a 4-phenylthiazol-2-amine derivative and then coupling it with a pyrazinoyl chloride, where the pyrazine (B50134) moiety could be conceptually replaced with a (4-cyclopropylphenyl)sulfonyl chloride. This would result in a hybrid molecule that integrates the structural features of both the sulfonamide and the thiazole heterocycle.

Another strategy involves the use of the this compound as a building block in the synthesis of more complex structures. For instance, a complex derivative, N-(4-(4-(Ethyl(4-cyclopropylbutyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide, has been synthesized, demonstrating the feasibility of incorporating this core into larger, multifunctional molecules.

The design and synthesis of such hybrid molecules often involve multi-step reaction sequences and require careful planning of the synthetic route to ensure the compatibility of the various functional groups present in the target molecule.

Table 3: Conceptual Examples of Incorporation into Hybrid Scaffolds

| Hybrid Scaffold | Conceptual Synthetic Approach | Potential Hybrid Molecule |

| Thiazole Hybrid | Coupling of (4-Cyclopropylphenyl)sulfonyl chloride with an aminothiazole derivative. | N-(4-Phenylthiazol-2-yl)-4-cyclopropylbenzenesulfonamide |

| Pyrazole Hybrid | Reaction of a hydrazine (B178648) derivative of this compound with a β-diketone. | 1-(4-(Methylsulfonamido)phenyl)-3-methyl-5-(4-cyclopropylphenyl)-1H-pyrazole |

| Furanone Hybrid | Condensation-cyclization reaction involving a (4-cyclopropylphenyl)acetic acid derivative. | 3-(4-Cyclopropylphenyl)-4-(4-(methylsulfonamido)phenyl)furan-2(5H)-one |

Due to the absence of publicly available scientific literature and research data specifically identifying "this compound" and its pharmacological activities, it is not possible to generate the requested article. Searches for this compound in relation to Lysine-Specific Demethylase 1 (LSD1) inhibition, as well as its effects on other potential targets such as PTP1B and ALDH1A1, did not yield any specific results.

Furthermore, no information could be retrieved concerning its mechanistic studies, including enzyme kinetics, binding affinities, or thermal shift assays. Similarly, data on its cellular activity, such as efficacy in preclinical models and cell-based target engagement assays, is not available in the public domain under the provided chemical name.

Therefore, in adherence with the instructions to provide scientifically accurate content and to avoid generating unsubstantiated information, the article on the "Pharmacological Characterization and Biological Activity of this compound" cannot be created.

Pharmacological Characterization and Biological Activity of 4 Cyclopropylphenyl Methanesulfonamide

Preclinical Pharmacokinetics (ADME) Characterization

In Vitro Absorption Studies (e.g., Permeability in Caco-2 or PAMPA Assays)

To predict the oral absorption of a drug in humans, in vitro permeability models are essential. The most common assays are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 cell assay utilizes a human colon epithelial cancer cell line that, when grown on a semipermeable filter, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nih.govcreative-biolabs.com This model allows for the study of both passive diffusion and active transport mechanisms, including uptake and efflux. nih.govmdpi.com The apparent permeability coefficient (Papp) is determined by adding the test compound to either the apical (top) or basolateral (bottom) side of the monolayer and measuring its rate of appearance on the opposite side, typically using LC-MS/MS for quantification. nih.govcreative-biolabs.com A high Papp value generally suggests good intestinal absorption. researchgate.net

The PAMPA model is a non-cell-based, high-throughput assay that predicts passive, transcellular permeability. sigmaaldrich.comnih.gov It measures a compound's ability to diffuse from a donor compartment through an artificial membrane coated with a lipid solution (to mimic the cell membrane) into an acceptor compartment. sigmaaldrich.com Because it only accounts for passive diffusion, discrepancies between Caco-2 and PAMPA results can indicate the involvement of active transport processes. nih.gov

Table 1: Illustrative Data Table for In Vitro Permeability of (4-Cyclopropylphenyl)methanesulfonamide

| Assay | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|---|

| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available |

| Caco-2 | Basolateral to Apical (B→A) | Data not available | Data not available |

| PAMPA | pH 7.4 | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

In Vitro Metabolic Stability (e.g., Liver Microsome and Hepatocyte Stability)

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. These studies are typically conducted using liver microsomes or hepatocytes. springernature.com

Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the assessment of its susceptibility to Phase I oxidative metabolism. nih.gov

Hepatocytes, which are intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II metabolizing enzymes, as well as transporters. nih.govresearchgate.net Cryopreserved human hepatocytes are often used to predict human metabolic clearance. researchgate.net

In these assays, the test compound is incubated with the microsomal or hepatocyte preparation, and samples are taken at various time points. researchgate.net The disappearance of the parent compound is monitored by LC-MS/MS to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.govresearchgate.net This data helps in ranking compounds and predicting their in vivo hepatic clearance. springernature.com

Table 2: Illustrative Data Table for In Vitro Metabolic Stability of this compound

| System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

Plasma Protein Binding Analysis

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological activity, as only the unbound (free) fraction can interact with target receptors and be cleared from the body. researchgate.net

Equilibrium dialysis is a common method used to determine the fraction of a drug that is unbound (fu) in plasma. nih.gov In this technique, a semipermeable membrane separates a plasma sample containing the drug from a drug-free buffer solution. The drug is allowed to equilibrate across the membrane, and the concentrations in both compartments are then measured to calculate the percentage of binding. nih.gov High plasma protein binding (low fu) can affect a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com

Table 3: Illustrative Data Table for Plasma Protein Binding of this compound

| Species | Fraction Unbound (fu, %) |

|---|---|

| Human | Data not available |

| Rat | Data not available |

| Dog | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

Evaluation of Efflux Transporter Interactions

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that actively pump substrates out of cells. ebmconsult.com They are located in key tissues like the intestine, liver, kidney, and the blood-brain barrier, playing a crucial role in drug absorption and distribution. nih.gov

In vitro assays, often using Caco-2 cells or other cell lines overexpressing specific transporters, are employed to determine if a compound is a substrate or an inhibitor of these transporters. nih.govnih.gov To test if a compound is a substrate, its permeability is measured in both directions across a cell monolayer. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the compound is actively transported out of the cells. nih.gov To assess inhibitory potential, the transport of a known probe substrate is measured in the presence and absence of the test compound. nih.gov

Table 4: Illustrative Data Table for Efflux Transporter Interaction of this compound

| Transporter | Assay Type | Result |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate Assessment (Efflux Ratio) | Data not available |

| P-glycoprotein (P-gp) | Inhibition Assessment (IC₅₀) | Data not available |

| BCRP | Substrate Assessment (Efflux Ratio) | Data not available |

| BCRP | Inhibition Assessment (IC₅₀) | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

In Vivo Pharmacokinetic Profiling in Non-Human Animal Models (e.g., Rodents, Non-Rodents)

In vivo pharmacokinetic studies in animal models, such as rats and dogs, are conducted to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. nih.govnih.gov These studies are essential for predicting human pharmacokinetics.

Following administration of the compound (e.g., intravenously and orally), blood samples are collected at various time points and the plasma concentrations of the drug are measured. This data is used to calculate key pharmacokinetic parameters, including:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the drug concentration to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation. nih.gov

These studies provide crucial information for selecting candidates for further development and for designing first-in-human clinical trials.

Table 5: Illustrative Data Table for In Vivo Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | N/A | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

Computational Approaches in the Study of 4 Cyclopropylphenyl Methanesulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. aip.orgnih.gov This method is crucial for understanding the structural basis of a compound's biological activity. For (4-Cyclopropylphenyl)methanesulfonamide, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode.

The process involves placing the 3D structure of this compound into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled (e.g., via homology modeling). Sophisticated algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. scirp.orgmdpi.com

Analysis of the docked complex reveals key ligand-protein interactions, such as:

Hydrogen Bonds: The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in the active site. mdpi.com

Hydrophobic Interactions: The cyclopropyl (B3062369) and phenyl groups are hydrophobic and would be expected to interact favorably with nonpolar residues in the binding pocket. youtube.com

In studies on other sulfonamide derivatives, molecular docking has been successfully used to predict binding to various targets, including carbonic anhydrases, matrix metalloproteinases, and protein tyrosine phosphatase 1B (PTP1B). aip.orgmdpi.comnih.gov For instance, a study on sulfonamide-based PTP1B inhibitors designed and synthesized two novel compounds, with docking studies correctly predicting the good inhibitory activity of one of the compounds. aip.org Similarly, docking of various sulfonamides into the active site of acetylcholinesterase revealed favorable binding energies and interactions with key catalytic residues. scirp.org These examples underscore how docking can guide the rational design of potent and selective inhibitors.

| Target Protein Example | Key Interacting Residues (from analogous sulfonamides) | Predicted Interaction Type | Reference |

| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding | utrgv.edu |

| Acetylcholinesterase | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337 | Hydrogen bonding, Pi-Alkyl, Pi-Pi T-shaped | scirp.org |

| PTP 1B | SER215, GLY220, ALA217, ILE219 | Hydrogen bonding, Hydrophobic interactions | aip.org |

This table presents data from studies on analogous sulfonamide compounds to illustrate the potential interactions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are fundamental in medicinal chemistry for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the physicochemical properties that govern activity. nih.gov

Developing a QSAR model for a series of analogs of this compound would involve several key steps:

Data Set Collection: A series of structurally related sulfonamide derivatives with experimentally measured biological activity against a specific target is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, polar surface area, electronic charges).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

| QSAR Model Type | Target | Key Descriptors Identified in Sulfonamide Studies | Reference |

| 2D-QSAR | Cholesteryl Ester Transfer Protein (CETP) | Constitutional, topological, and connectivity indices | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | SARS-CoV-2 3CLpro | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | nih.gov |

| HQSAR | SARS-CoV-2 3CLpro | Atomic contributions and fragment distinctions | nih.gov |

This table summarizes descriptors found to be significant in QSAR studies of various sulfonamide analogs, which could be relevant for modeling this compound.

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are invaluable for studying the conformational flexibility of this compound, the stability of its complex with a target protein, and the influence of solvent. utupub.fi

An MD simulation would typically start with the best-docked pose of this compound in its protein target. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, often nanoseconds to microseconds. rsc.org

Key insights from MD simulations include:

Conformational Analysis: Determining the preferred three-dimensional arrangement (conformation) of the cyclopropylphenyl group relative to the methanesulfonamide (B31651) moiety, both in solution and within the binding pocket. mdpi.comresearchgate.net

Binding Stability: Assessing the stability of the ligand-protein complex over time by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand from its initial pose. mdpi.com

Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other interactions, providing a more realistic picture of the binding event. utupub.fi

Solvent Effects: Understanding the role of individual water molecules in mediating ligand-protein interactions.

MD simulations have been widely applied to study various biomolecular systems, including protein-sulfonamide complexes, to refine docking results and provide a deeper understanding of the binding thermodynamics and kinetics. utupub.fi

In Silico Prediction of ADME Properties

A promising drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov Numerous computational models and software tools are available to predict the ADME profile of a compound like this compound based solely on its chemical structure. nih.gov

Commonly predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. frontiersin.org

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help understand where the compound will go in the body.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes is critical for predicting a compound's half-life and potential drug-drug interactions. frontiersin.org

Excretion: Properties like solubility and clearance are estimated to understand how the compound is eliminated.

Toxicity (ADMET): Early toxicity flags, such as potential for hERG channel inhibition (cardiotoxicity) or mutagenicity (Ames test), can be predicted. researchgate.net

Studies on various drug candidates, including sulfonamide derivatives, routinely employ in silico ADME predictions to filter and prioritize compounds for further development. scirp.orgnih.gov For example, a computational analysis of several sulfonamide-based compounds showed they generally had high absorbability in human intestinal tissue and were not inhibitory to key cytochrome enzymes. scirp.org

| ADME Property | Predicted Value (Hypothetical for a drug-like sulfonamide) | Significance | Reference |

| Human Intestinal Absorption | > 90% | High potential for oral bioavailability | frontiersin.org |

| Caco-2 Permeability (logPapp) | > 0.9 | High absorption across the intestinal wall | frontiersin.org |

| Blood-Brain Barrier (BBB) Permeation | Low / Non-penetrant | Reduced potential for CNS side effects | scirp.org |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | frontiersin.org |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity | researchgate.net |

| Ames Mutagenicity | Negative | Low risk of being carcinogenic | scirp.org |

This table provides examples of typical in silico ADME predictions and their importance, based on general findings for small molecule drugs and sulfonamides.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to discover novel analogs of this compound or to find new chemical scaffolds with similar predicted activity. utrgv.edu There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a large database of compounds against the 3D structure of a protein target. nih.govmdpi.com Compounds are ranked based on their docking scores and predicted binding interactions, and the top-ranked hits are selected for experimental testing. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach searches for molecules in a database that have similar structural or physicochemical features to a known active compound, such as this compound. utrgv.edumdpi.com Methods include 2D similarity searching and 3D pharmacophore modeling, which defines the essential spatial arrangement of features required for activity. fip.org

Virtual screening has been instrumental in the discovery of novel inhibitors for numerous targets. For example, ligand-based virtual screening of sulfonamide analogues led to the identification of new potential inhibitors of carbonic anhydrase II/IX, which are targets in cancer therapy. utrgv.edu Similarly, repositioning of FDA-approved sulfonamide drugs for new targets is often guided by initial virtual screening and molecular docking studies. mdpi.comnih.gov These approaches could be readily applied to discover novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.

Future Research Directions and Translational Implications

Development of Advanced Synthetic Methodologies for Diversification

The future exploration of (4-Cyclopropylphenyl)methanesulfonamide hinges on the ability to generate a diverse library of chemical analogs. While foundational synthetic routes exist for sulfonamides and cyclopropane-containing molecules, future research should focus on developing more advanced and efficient synthetic methodologies. mdpi.comnih.gov

Key areas for development include:

High-Throughput Synthesis: Implementing automated and parallel synthesis techniques to rapidly produce a wide array of derivatives. This would involve modifying the cyclopropyl (B3062369) ring, the phenyl core, and the sulfonamide group to explore a vast chemical space.

Novel Coupling Chemistries: Investigating and applying novel cross-coupling reactions to attach the cyclopropyl group to the phenyl ring or to functionalize the core structure in previously inaccessible ways. Techniques like acid-amine coupling and condensation reactions with various sulfonyl chlorides can serve as a basis for more complex transformations. nih.govresearchgate.netmdpi.com

Stereoselective Synthesis: Developing methods to control the stereochemistry of substituted cyclopropane (B1198618) rings, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

A robust and flexible synthetic platform will be crucial for systematically exploring structure-activity relationships (SAR) and identifying lead compounds with optimized properties.

Exploration of Novel Biological Pathways and Therapeutic Applications

The sulfonamide functional group is a well-established pharmacophore found in drugs with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties. nih.govijpsonline.comresearchgate.net Future research should aim to systematically screen this compound and its derivatives to uncover novel biological activities.

Promising avenues of exploration include:

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and certain cancers. ijpsonline.commdpi.com Derivatives of the title compound should be evaluated for their inhibitory activity against various CA isoforms, particularly tumor-associated ones like CA IX and CA XII. mdpi.com

Anti-inflammatory and Anticancer Activity: Methanesulfonamide (B31651) derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory effects and have shown potential in anticancer research. researchgate.netnih.gov Screening for activity against key targets in inflammation and oncology (e.g., kinases, proteases) could yield novel therapeutic leads.

Ion Channel and Transporter Modulation: A novel class of sulfonamides was found to interfere with membrane trafficking by inhibiting V-ATPase, a proton pump, thereby altering the pH of cellular organelles. nih.gov This suggests that derivatives of this compound could be explored as tools to probe or treat diseases related to organellar pH dysregulation.

Leveraging Structural Insights for Rational Design of Next-Generation Analogs

Once a promising biological target is identified, rational drug design strategies can be employed to optimize the interaction between the compound and its target. This approach relies on understanding the three-dimensional structure of the target protein, often through techniques like X-ray crystallography. nih.gov

Future research in this area should involve:

Co-crystallization Studies: Obtaining crystal structures of lead compounds bound to their biological targets. This would provide precise information on the binding mode and key molecular interactions.

Molecular Modeling and Docking: Using computational models to predict how analogs will bind to a target. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. For example, understanding how the cyclopropyl group fits into a specific hydrophobic pocket could guide the design of analogs with improved potency and selectivity. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: Employing computational and medicinal chemistry strategies to replace parts of the molecule with other chemical groups (bioisosteres) that retain or improve biological activity while optimizing physicochemical properties. nih.gov

These structure-based design efforts will be instrumental in transforming initial hits into highly potent and selective drug candidates.

Investigation of Compound-Target Selectivity and Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. nih.gov It can lead to enhanced therapeutic efficacy, particularly for complex diseases, but can also be a source of adverse effects. nih.gov

Future investigations should focus on:

Comprehensive Target Profiling: Screening lead compounds against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to build a comprehensive selectivity profile. This helps to identify both the intended targets and any potential off-targets.

Distinguishing Promiscuity from Designed Polypharmacology: While some compounds are indiscriminately promiscuous, others can be rationally designed to hit a specific set of targets that act synergistically in a disease pathway. rsc.org Research should aim to understand the selectivity profile to determine if observed multi-target activity could be therapeutically beneficial. nih.gov

Computational Prediction of Off-Targets: Utilizing computational tools to predict potential off-target interactions early in the discovery process, allowing for the proactive design of more selective compounds. nih.gov

A thorough understanding of the compound's selectivity and polypharmacological profile is essential for advancing it toward clinical development.

Integration with Emerging Drug Discovery Technologies

The pace of drug discovery can be significantly accelerated by integrating cutting-edge technologies into the research and development workflow.

Future strategies for this compound should incorporate:

Artificial Intelligence and Machine Learning (AI/ML): Using AI/ML algorithms for a variety of tasks, including predicting the biological activity and physicochemical properties of virtual compounds, designing novel molecular structures from scratch, and planning efficient synthetic routes.

Chemical Genetics: Employing potent and selective analogs as chemical probes to dissect complex biological pathways in a manner complementary to traditional genetic approaches. nih.gov This can help elucidate the mechanism of action and identify new therapeutic opportunities.

DNA-Encoded Libraries (DELs): Using DEL technology for the unbiased screening of billions of compounds to identify initial hits against a protein target of interest. The this compound scaffold could be incorporated into the design of such libraries.

By embracing these emerging technologies, the discovery and development of next-generation therapeutics based on the this compound core can be made more efficient and successful.

Q & A

Basic: What synthetic methodologies are recommended for high-yield preparation of (4-Cyclopropylphenyl)methanesulfonamide?

Answer:

The synthesis typically involves sulfonylation of (4-cyclopropylphenyl)methanamine using methanesulfonyl chloride under controlled pH (8–9) in anhydrous dichloromethane. Key steps include:

- Nucleophilic substitution : React the amine with methanesulfonyl chloride at 0–5°C to minimize side reactions.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Employ Design of Experiments (DOE) to test variables like reaction time, temperature, and stoichiometry, ensuring reproducibility .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Validate via:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data (e.g., PubChem entries for analogous sulfonamides) to confirm cyclopropyl and sulfonamide moieties .

- High-Resolution Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with theoretical values (e.g., CHNOS, expected [M+H]: 212.0743).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced: How should researchers address contradictory data on the compound’s enzyme inhibition potency across studies?

Answer:

Contradictions may arise from assay conditions or structural analogs. Mitigate via:

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human isoforms) and buffer systems (pH, ionic strength).

- Control Compounds : Include known inhibitors (e.g., methanesulfonamide derivatives with validated activity) as benchmarks .

- Structural Analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) and validate with mutagenesis studies to identify critical residues .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of potency variations across replicates .

Advanced: What strategies optimize the compound’s solubility and stability for in vitro biological assays?

Answer:

- Solubility Screening : Test solvents (DMSO, PEG-400) and surfactants (Tween-80) at concentrations below cytotoxicity thresholds.

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9) with HPLC monitoring to identify degradation products .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose, mannitol) and confirm stability via differential scanning calorimetry (DSC) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

Answer:

Use in silico tools:

- ADMET Prediction : Software like Schrödinger’s QikProp to estimate logP, blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

- Metabolite Identification : Apply MetaSite to predict Phase I/II metabolism pathways, guiding metabolite synthesis for toxicity studies .

Advanced: What analytical techniques resolve impurities in this compound batches?

Answer:

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times and mass fragments with spiked standards (e.g., sulfonic acid byproducts) .

- ICP-OES : Detect trace metal contaminants (e.g., Pd from catalytic reactions) at ppm levels.

- 2D NMR (COSY, HSQC) : Assign impurity structures, particularly regioisomers from incomplete cyclopropane ring formation .

Advanced: How to design dose-response studies for evaluating the compound’s toxicity in cell lines?

Answer:

- Cell Viability Assays : Use MTT or resazurin reduction in multiple cell lines (e.g., HEK293, HepG2) across 72 hours.

- IC Determination : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Mechanistic Studies : Combine with apoptosis markers (Annexin V/PI) and ROS detection to differentiate cytotoxic vs. cytostatic effects .

Advanced: How to correlate the compound’s solid-state properties (e.g., polymorphism) with bioavailability?

Answer:

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol, acetone) and characterize via powder XRD and DSC.

- Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (USP Apparatus II, 50 rpm).

- Bioavailability Modeling : Apply GastroPlus to predict absorption differences between polymorphic forms .

Advanced: What safety protocols are critical when handling intermediates like chloroacetyl derivatives during synthesis?

Answer:

- Engineering Controls : Use fume hoods and closed systems to minimize exposure to volatile intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats resistant to organic solvents.

- Waste Management : Quench reactive intermediates (e.g., chloroacetyl with sodium bicarbonate) before disposal .

Advanced: How to resolve spectral overlaps in NMR for structurally similar sulfonamide derivatives?

Answer:

- Selective Excitation Pulses : Use 2D NOESY or TOCSY to distinguish overlapping signals in aromatic regions.

- Isotopic Labeling : Synthesize -labeled cyclopropyl groups to enhance signal resolution in -NMR .

- Paramagnetic Shift Reagents : Add Eu(fod) to induce splitting in -NMR peaks, simplifying assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.